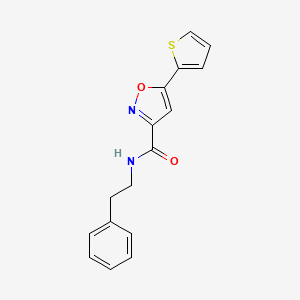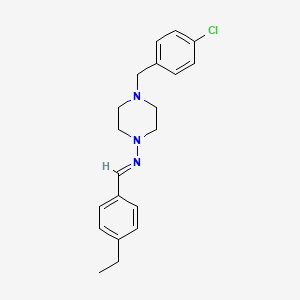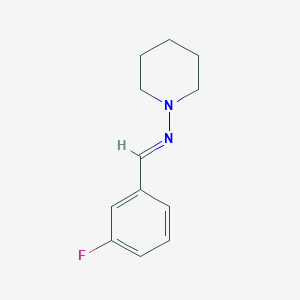
N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, often involves strategies such as cyclization reactions and chemoselective thionation. Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are closely related to isoxazole derivatives, through a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the subject compound, features unique geometrical arrangements that influence their chemical behavior. For example, Rodier et al. (1993) investigated the structure of a related isoxazole compound, demonstrating the planarity between isoxazole and benzene rings and highlighting the importance of intramolecular hydrogen bonding (Rodier, Céolin, Dugué, & Lepage, 1993).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions that modify their functional groups, leading to new compounds with distinct properties. The reactivity of these compounds, as shown by Yu et al. (2009), involves chemoselective nucleophilic chemistry, allowing for the preparation of a wide range of derivatives with potential insecticidal activity (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, while not directly mentioned, is closely related to compounds explored for their synthesis capabilities and chemical properties. Studies on similar compounds have focused on developing efficient routes to synthesize various thiazoles and isoxazoles, highlighting their potential in creating diverse chemical structures. For instance, Kumar, Parameshwarappa, and Ila (2013) reported a chemoselective thionation-cyclization method mediated by Lawesson's reagent to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the synthesis of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide due to the structural similarities and the potential for functionalization and application in various fields, including medicinal chemistry and material science (Kumar, Parameshwarappa, & Ila, 2013).
Catalytic Applications
- Bumagin, Petkevich, Kletskov, Alekseyev, and Potkin (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, as a ligand for bimetallic boron-containing heterogeneous catalysts. This illustrates the compound's role in catalysis, particularly in Suzuki reactions in aqueous media, suggesting that N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide might also find applications in facilitating chemical reactions or as a part of catalytic systems, thereby opening avenues for green chemistry and sustainable processes (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Herbicidal Activity
- In the agricultural sector, the chemical structure of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide suggests potential for developing herbicides. Research by Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) on similar 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides showed significant herbicidal activity, indicating that modifications of the isoxazolecarboxamide structure could lead to effective weed control solutions, thus contributing to enhanced crop protection and agricultural productivity (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Propriétés
IUPAC Name |
N-(2-phenylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-14(20-18-13)15-7-4-10-21-15/h1-7,10-11H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDJPWEHWHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)
![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)
![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)



![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)